tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate
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Overview
Description
tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate: is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a tert-butyl group, an amino group, and a phenyl ring substituted with chloro and trifluoromethyl groups, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate is known to act on specific receptors on cancer cells . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
The compound interacts with these specific receptors on cancer cells . This interaction triggers a series of biochemical reactions that lead to the inhibition of tumor growth and metastasis . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate are complex and involve multiple steps. The compound’s interaction with its targets affects these pathways, leading to downstream effects that inhibit tumor growth and metastasis .
Result of Action
The molecular and cellular effects of Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate’s action include the inhibition of tumor growth and metastasis . These effects are the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Carbamate Formation: The final step involves the reaction of the amine with tert-butyl chloroformate under basic conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoromethyl and chloro substituents on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate
- tert-butylN-{2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}carbamate
- tert-butylN-{2-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]ethyl}carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents. The presence of both chloro and trifluoromethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2O2/c1-13(2,3)22-12(21)20-11(7-19)8-4-5-10(15)9(6-8)14(16,17)18/h4-6,11H,7,19H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWZYCGPJLSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228637-95-2 |
Source
|
Record name | tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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